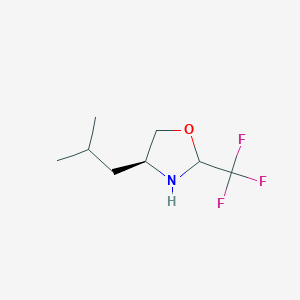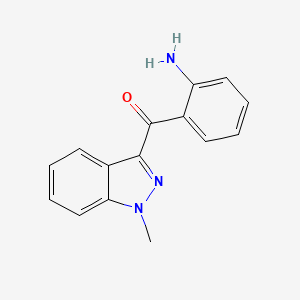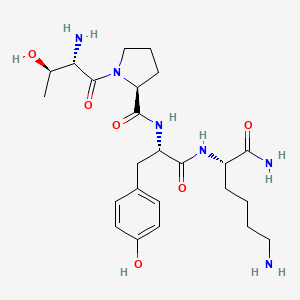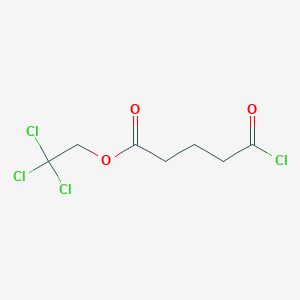
2,5,5-Tribenzylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Tribenzylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes three benzyl groups attached to a pyrazolidinone ring. The presence of these benzyl groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Tribenzylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with benzylideneacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,5,5-Tribenzylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolidinones.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example,
特性
CAS番号 |
657395-52-3 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC名 |
2,5,5-tribenzylpyrazolidin-3-one |
InChI |
InChI=1S/C24H24N2O/c27-23-18-24(16-20-10-4-1-5-11-20,17-21-12-6-2-7-13-21)25-26(23)19-22-14-8-3-9-15-22/h1-15,25H,16-19H2 |
InChIキー |
GYMDJYDUIDMMPA-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(NC1(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


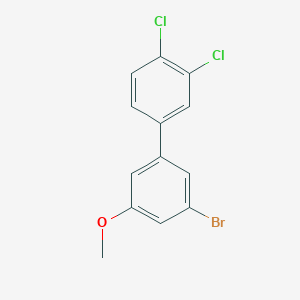
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

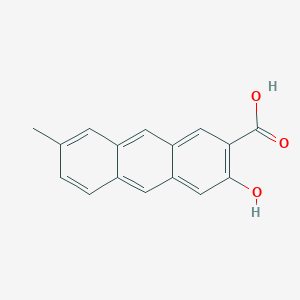
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)

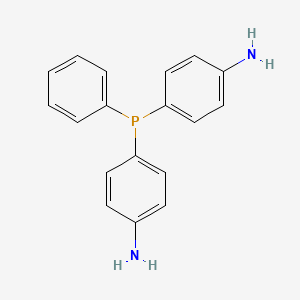
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
